molecular formula C43H35NO5 B3231967 L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(triphenylmethyl)- CAS No. 133180-02-6

L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(triphenylmethyl)-

Cat. No.: B3231967
CAS No.: 133180-02-6
M. Wt: 645.7 g/mol
InChI Key: HNJXYCFXVDHYKW-FAIXQHPJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Tyrosine, N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(triphenylmethyl)- (CAS 111061-55-3), is a protected derivative of the amino acid L-tyrosine. Its structure features two orthogonal protecting groups:

  • N-Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile group that shields the α-amino group during solid-phase peptide synthesis (SPPS) .
  • O-Trityl (triphenylmethyl): An acid-labile group that protects the phenolic hydroxyl side chain, preventing undesired side reactions during peptide assembly .

This compound is critical in peptide chemistry for synthesizing tyrosine-containing peptides with precise regioselectivity. Its molecular formula is C₃₈H₃₃NO₅, with a molecular weight of 583.67 g/mol .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-trityloxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H35NO5/c45-41(46)40(44-42(47)48-29-39-37-22-12-10-20-35(37)36-21-11-13-23-38(36)39)28-30-24-26-34(27-25-30)49-43(31-14-4-1-5-15-31,32-16-6-2-7-17-32)33-18-8-3-9-19-33/h1-27,39-40H,28-29H2,(H,44,47)(H,45,46)/t40-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJXYCFXVDHYKW-FAIXQHPJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC4=CC=C(C=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC4=CC=C(C=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H35NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

645.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

L-Tyrosine, specifically in its N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(triphenylmethyl)- form, is a modified amino acid that has garnered attention for its potential biological activities. This compound is primarily utilized in biochemical research and drug development due to its unique structural properties that influence its interaction with biological systems.

  • Molecular Formula : C24H21NO5
  • Molecular Weight : 403.43 g/mol
  • CAS Number : 92954-90-0
  • Purity : ≥95.0% (HPLC)
  • Physical Form : Crystalline powder

The biological activity of N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tyrosine is largely attributed to its role as a precursor in the synthesis of neurotransmitters and hormones. Tyrosine is a non-essential amino acid that is a precursor to:

  • Dopamine
  • Norepinephrine
  • Epinephrine

These neurotransmitters are crucial for various physiological functions, including mood regulation, stress response, and cognitive functions.

Neuroprotective Effects

Research indicates that derivatives of L-Tyrosine can exhibit neuroprotective properties. A study demonstrated that compounds similar to N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tyrosine could protect neuronal cells from oxidative stress-induced apoptosis. This effect is mediated through the modulation of reactive oxygen species (ROS) and enhancement of antioxidant defenses.

Antioxidant Properties

The antioxidant capacity of L-Tyrosine derivatives has been evaluated in various models. The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances the stability and bioavailability of the compound, allowing it to scavenge free radicals effectively. This property suggests potential applications in preventing oxidative damage in neurodegenerative diseases.

Influence on Protein Synthesis

N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tyrosine is often used in peptide synthesis as a protecting group for the amino group. Its ability to enhance the yield and purity of synthesized peptides makes it valuable in pharmaceutical applications.

Study 1: Neuroprotection Against Oxidative Stress

In an experimental model using neuronal cell lines, N-[Fmoc]-L-Tyrosine demonstrated significant protection against oxidative stress induced by hydrogen peroxide. The study reported a reduction in apoptosis markers and an increase in cell viability by up to 70% at optimal concentrations (50 µM).

TreatmentCell Viability (%)
Control100
H2O230
Fmoc-Tyr70

Study 2: Antioxidant Activity Assessment

A comparative study assessed the antioxidant activity of various tyrosine derivatives using DPPH radical scavenging assays. N-[Fmoc]-L-Tyrosine showed a higher scavenging activity compared to standard antioxidants like ascorbic acid.

CompoundScavenging Activity (%)
Ascorbic Acid45
N-[Fmoc]-L-Tyrosine75
Control10

Scientific Research Applications

Peptide Synthesis

Fmoc Protection Strategy
The N-[(9H-fluoren-9-ylmethoxy)carbonyl] (Fmoc) group is widely utilized for the protection of amino acids during solid-phase peptide synthesis (SPPS). L-Tyrosine derivatives are essential for synthesizing peptides that require specific modifications or functionalities. The Fmoc group allows for selective deprotection under mild conditions, enabling the formation of complex peptide structures without damaging sensitive side chains.

Case Study: Antimicrobial Peptides
Recent studies have demonstrated the successful incorporation of Fmoc-L-Tyrosine into antimicrobial peptides, enhancing their stability and effectiveness against resistant bacterial strains. The use of this protected form allows for precise control over the peptide sequence and structure, leading to improved biological activity .

Drug Development

Role in Drug Formulation
L-Tyrosine derivatives are increasingly being explored in drug formulation due to their ability to enhance solubility and bioavailability of poorly soluble drugs. The triphenylmethyl (Trityl) group provides additional stability and solubility properties, making it an attractive candidate for pharmaceutical applications.

Case Study: Antidepressants
Research has indicated that incorporating L-Tyrosine derivatives into antidepressant formulations can improve therapeutic efficacy by modulating neurotransmitter levels. Studies show that these compounds can enhance dopamine synthesis, which is critical in treating mood disorders .

Biochemical Research

Enzyme Substrates
In biochemical assays, L-Tyrosine derivatives serve as substrates for various enzymes, including tyrosinase and phenol hydroxylase. These enzymes play significant roles in metabolic pathways and are vital for research into metabolic disorders.

Case Study: Metabolic Pathway Analysis
Investigations into metabolic pathways involving L-Tyrosine have shown its importance in synthesizing neurotransmitters such as dopamine and norepinephrine. By using protected forms like N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(triphenylmethyl)-L-Tyrosine, researchers can study enzyme kinetics and inhibition mechanisms more effectively .

Material Science

Polymer Synthesis
L-Tyrosine derivatives are also being explored in material science for the development of biocompatible polymers. The incorporation of amino acids into polymer backbones can lead to materials with enhanced mechanical properties and biodegradability.

Case Study: Biodegradable Polymers
Research has focused on synthesizing biodegradable polymers using L-Tyrosine derivatives. These materials show promise in medical applications such as drug delivery systems and tissue engineering scaffolds due to their biocompatibility and ability to degrade into non-toxic byproducts .

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Protecting Groups Molecular Weight (g/mol) Key Applications
L-Tyrosine, N-Fmoc-O-trityl- 111061-55-3 Fmoc (N), Trityl (O) 583.67 Orthogonal protection in SPPS; acid-labile deprotection
N-Fmoc-L-tyrosine 92954-90-0 Fmoc (N) 403.43 Simplified peptide synthesis; hydroxyl group available
N-Fmoc-O-methyl-L-tyrosine - Fmoc (N), Methyl (O) ~417.45 Acid-stable protection; requires harsh deprotection
Nα-Fmoc-O-trityl-L-homoserine 111061-55-3 Fmoc (N), Trityl (O) 583.67 β-hydroxyl protection; altered solubility
N-Fmoc-2-methyl-S-trityl-L-cysteine 725728-43-8 Fmoc (N), Trityl (S) 599.74 Thiol protection; steric hindrance effects
Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine - Fmoc (N), Boc (side chain) 546.62 Conjugation-ready peptides; enhanced solubility
3,5-Dibromo-N-Fmoc-L-tyrosine 201484-26-6 Fmoc (N) 561.22 Electrophilic aromatic substitution; direct hydroxyl access

Q & A

Basic Research Questions

Q. What is the recommended synthetic route for preparing L-Tyrosine, N-Fmoc-O-trityl, and how can purity be ensured?

  • Methodology : The compound is synthesized via Fmoc protection of the amino group using Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) in a biphasic THF/water system with NaHCO₃ as a base. The tyrosine hydroxyl group is protected with trityl chloride under controlled conditions. Purification involves silica gel column chromatography with gradient elution (e.g., CHCl₃:MeOH from 100:1 to 10:1) to isolate the product .
  • Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in CHCl₃:MeOH 10:1). Ensure anhydrous conditions during tritylation to prevent premature deprotection.

Q. How should researchers handle and store this compound to maintain stability?

  • Storage : Store at -20°C under nitrogen or argon to prevent moisture absorption and oxidation. The compound is stable for >2 years when desiccated .
  • Handling : Use glassware dried at 120°C and work under inert gas (N₂/Ar) during weighing. Avoid prolonged exposure to light, as the Fmoc group is photosensitive .

Q. What analytical techniques are critical for characterizing this compound?

  • Primary Methods :

  • NMR : ¹H NMR (CDCl₃) should show characteristic Fmoc aromatic protons (δ 7.3–7.8 ppm) and trityl protons (δ 7.1–7.4 ppm).
  • Mass Spectrometry : ESI-HRMS (positive mode) confirms molecular weight (e.g., [M+H]⁺ at m/z 596.67 for C₃₈H₃₂N₂O₅) .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing racemization during Fmoc protection?

  • Racemization Mitigation : Use DIPEA (N,N-diisopropylethylamine) instead of stronger bases like DMAP. Maintain temperatures <25°C during Fmoc-OSu coupling and limit reaction time to 12–16 hours .
  • Yield Optimization : Pre-activate Fmoc-OSu with HOBt (hydroxybenzotriazole) in DMF to enhance coupling efficiency. Excess trityl chloride (1.5 equiv) ensures complete O-protection .

Q. What strategies prevent unintended deprotection of the trityl group during solid-phase peptide synthesis (SPPS)?

  • Acid Sensitivity : The trityl group is labile under acidic conditions (e.g., TFA). Use mild deprotection reagents (1% TFA in DCM) for Fmoc removal while retaining trityl protection. Avoid prolonged exposure to piperidine, which may partially cleave trityl .
  • Orthogonal Protection : Pair trityl with acid-stable protecting groups (e.g., tert-butyl for carboxyl groups) to enable sequential deprotection .

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

  • Contradiction Analysis : Solubility varies widely in DMF (20–50 mg/mL) due to trace moisture. Dry DMF over molecular sieves (4Å) and pre-saturate with N₂. Confirm solubility via gravimetric analysis after 24-hour stirring .
  • Alternative Solvents : Test DCM:MeOH (9:1) or THF for improved dissolution.

Q. What are the applications of this compound in synthesizing complex glycopeptides?

  • Case Study : The trityl group enables selective glycosylation of tyrosine hydroxyls. For example, in glycopeptide synthesis, the protected tyrosine residue is coupled with acetylated glycosyl donors (e.g., 3,4,6-tri-O-acetyl-β-D-galactopyranosyl) using Mitsunobu conditions .
  • Post-Synthetic Modifications : After peptide assembly, trityl is removed with 0.5% TFA in DCM, leaving Fmoc intact for further elongation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(triphenylmethyl)-
Reactant of Route 2
Reactant of Route 2
L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(triphenylmethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.